
Diethylhexyltin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylhexyltin acetate is an organotin compound with the molecular formula C12H26O2Sn It is a derivative of tin and is characterized by the presence of two ethyl groups and one hexyl group attached to the tin atom, along with an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylhexyltin acetate can be synthesized through the reaction of diethylhexyltin oxide with acetic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetate ester. The general reaction can be represented as follows:
(C2H5)2Sn(C6H13)2O+CH3COOH→(C2H5)2Sn(C6H13)2OCOCH3+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylhexyltin acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of diethylhexyltin oxide and acetic acid.
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Diethylhexyltin oxide and acetic acid.
Oxidation: Higher oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethylhexyltin acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of diethylhexyltin acetate involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with proteins, enzymes, and other macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyltin dichloride
- Diethylhexyltin oxide
- Diethylhexyltin diacetate
Uniqueness
Diethylhexyltin acetate is unique due to its specific combination of ethyl, hexyl, and acetate groups attached to the tin atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
105868-42-6 |
|---|---|
Molekularformel |
C12H26O2Sn |
Molekulargewicht |
321.04 g/mol |
IUPAC-Name |
[diethyl(hexyl)stannyl] acetate |
InChI |
InChI=1S/C6H13.C2H4O2.2C2H5.Sn/c1-3-5-6-4-2;1-2(3)4;2*1-2;/h1,3-6H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
RMITYDLNURSTLR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[Sn](CC)(CC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


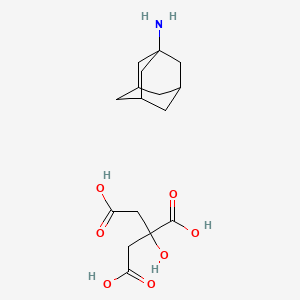


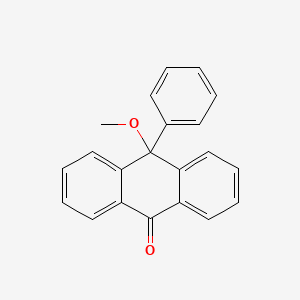
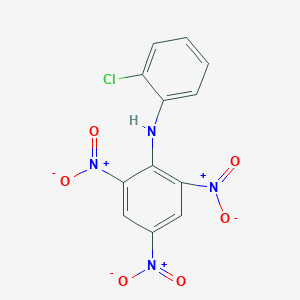
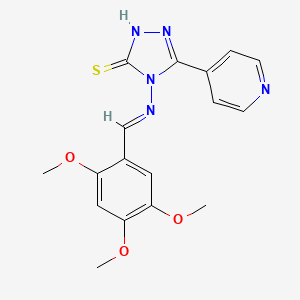



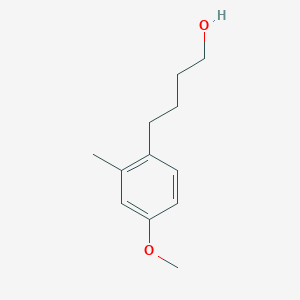
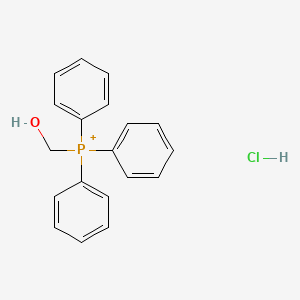

![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
